5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C19H13F2N3OS and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Fluorinated benzothiazoles have been synthesized and evaluated for their potent cytotoxic properties in vitro, particularly against human breast cancer cell lines. The synthesis approach allows for the generation of compounds with significant biological activities, suggesting their potential as antitumor agents. The introduction of fluorine atoms and the manipulation of the benzothiazole nucleus have been crucial in enhancing the biological efficacy of these compounds (Hutchinson et al., 2001).
Antimicrobial and Antifungal Activities
Derivatives of benzothiazole and pyrimidine have also been explored for their antimicrobial and antifungal activities. These studies have led to the identification of compounds with significant efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The structural modification of these molecules plays a critical role in their bioactivity, showcasing the importance of chemical design in developing new therapeutic agents (Farghaly & Hassaneen, 2013).
Anti-inflammatory Activity and Molecular Docking Studies
The design and synthesis of perimidine derivatives containing triazole have been reported, with evaluations of their anti-inflammatory activities in both in vitro and in vivo models. These studies not only demonstrate the compounds' effectiveness in reducing inflammation but also employ molecular docking to elucidate potential mechanisms of action, providing insights into the interaction between these molecules and biological targets (Zhang et al., 2017).
Enzyme Interaction and Bioactivation
Research has delved into the bioactivation mechanisms of fluorinated benzothiazole antitumor molecules, highlighting the role of cytochrome P450 enzymes in both activating and deactivating these compounds. This interaction is crucial for understanding the pharmacokinetics and dynamics of these molecules, impacting their therapeutic potential and safety profiles (Wang & Guengerich, 2012).
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(12-6-8-14(20)9-7-12)23-24(19(17)25)10-13-4-2-3-5-15(13)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPBDDPKSYWQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.